cis-3-Hydroxy-4-methylpiperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Stereochemistry
- The compound has been used in the study of the synthesis and stereochemistry of diastereoisomeric piperidinols and related compounds. This research is crucial for understanding the configurations and preferred conformations of these derivatives (Casy & Jeffery, 1972).
Conformational Studies
- Research has been conducted on the stereochemistry of methyl-4-phenylpiperidines derived from corresponding phenylpiperidinols, highlighting the role of cis-3-Hydroxy-4-methylpiperidine hydrochloride in understanding molecular conformations (Mcerlane & Casy, 1972).
Cocrystal Formation
- Studies on cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride reveal insights into the crystal structures and conformational dynamics of related compounds (Dega-Szafran et al., 2006).
NMR Spectroscopy Studies
- Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the conformations of derivatives of 4-hydroxy-1-methylpiperidine betaine, aiding in the understanding of chemical shifts and molecular structure (Dega-Szafran et al., 2006).
Synthesis of Pipecolic Acid
- The compound has been utilized in the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids, which are important in medicinal chemistry (Liang & Datta, 2005).
Heterocyclic γ-Amino Alcohols
- The reduction of cis-3-cyano-4-hydroxypiperidines has led to the development of cis-3-aminomethyl-4-hydroxypiperidines, furthering the understanding of heterocyclic γ-amino alcohols (Golovin et al., 1978).
Chemoenzymatic Synthesis
- The compound has been used in chemoenzymatic syntheses of cis- and trans-3-hydroxy-5-methylpiperidin-2-ones, demonstrating its utility in enantioselective synthesis (Crosby et al., 2000).
Scaleable Synthesis for Pharmaceutical Use
- Research on the scaleable synthesis of cis-N-Benzyl-3-methylamino-4-methylpiperidine for pharmaceutical applications highlights its role in drug development (Ripin et al., 2003).
X-ray and DFT Methods
- X-ray diffraction and Density Functional Theory (DFT) methods have been applied to study the polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochlorides, contributing to the understanding of polymorphism in pharmaceuticals (Dega-Szafran et al., 2005).
Safety and Hazards
The safety information available indicates that this compound may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(3S,4S)-4-methylpiperidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-RIHPBJNCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
955028-77-0 | |
Details | Compound: 3-Piperidinol, 4-methyl-, hydrochloride (1:1), (3R,4R)-rel-(+)- | |
Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1), (3R,4R)-rel-(+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955028-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103501-91-2 | |
Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1), (3S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1103501-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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